molecular formula C10H10N2 B13659223 3-Methylquinolin-6-amine

3-Methylquinolin-6-amine

Cat. No.: B13659223
M. Wt: 158.20 g/mol
InChI Key: KDMDHVNMEBWCJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylquinolin-6-amine is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2. It is a derivative of quinoline, a bicyclic aromatic compound that consists of a benzene ring fused to a pyridine ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Methylquinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.

Major Products Formed:

  • Quinoline N-oxides (oxidation).
  • Tetrahydroquinoline derivatives (reduction).
  • Substituted quinoline derivatives (substitution).

Comparison with Similar Compounds

  • Quinoline
  • 6-Methylquinoline
  • 3-Aminoquinoline
  • 2-Methylquinoline

Comparison: 3-Methylquinolin-6-amine is unique due to the presence of both a methyl group at the 3-position and an amine group at the 6-position. This specific substitution pattern imparts distinct chemical and biological properties compared to other quinoline derivatives. For example, 3-Aminoquinoline lacks the methyl group, which can influence its reactivity and biological activity .

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

3-methylquinolin-6-amine

InChI

InChI=1S/C10H10N2/c1-7-4-8-5-9(11)2-3-10(8)12-6-7/h2-6H,11H2,1H3

InChI Key

KDMDHVNMEBWCJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)N)N=C1

Origin of Product

United States

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